molecular formula C9H12FNO B1400813 (2-Ethoxy-5-fluorophenyl)methanamine CAS No. 1096343-30-4

(2-Ethoxy-5-fluorophenyl)methanamine

Cat. No.: B1400813
CAS No.: 1096343-30-4
M. Wt: 169.2 g/mol
InChI Key: ICMJULWESRATDG-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FNO. It is characterized by the presence of an ethoxy group, a fluorine atom, and an amine group attached to a benzene ring.

Scientific Research Applications

(2-Ethoxy-5-fluorophenyl)methanamine has several scientific research applications, including:

Safety and Hazards

The safety data sheet (SDS) for “(2-Ethoxy-5-fluorophenyl)methanamine” can be found online . It’s important to refer to the SDS for detailed safety and handling information.

Mechanism of Action

Mode of Action

The exact mode of action of (2-Ethoxy-5-fluorophenyl)methanamine is currently unknown. It is known that the compound is involved in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound may interact with its targets through this mechanism.

Biochemical Pathways

This compound is likely involved in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst

Pharmacokinetics

It is known that the compound has a molecular weight of 1692 g/mol , which may influence its bioavailability.

Action Environment

It is known that the compound is relatively stable , suggesting that it may be resistant to various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5-fluorophenyl)methanamine typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-5-fluorophenyl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2-ethoxy-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJULWESRATDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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